molecular formula C12H16O2S B8329054 3-Cyclopentyloxy-4-methoxybenzenethiol

3-Cyclopentyloxy-4-methoxybenzenethiol

Cat. No.: B8329054
M. Wt: 224.32 g/mol
InChI Key: GVNYEGMSYJDWNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopentyloxy-4-methoxybenzenethiol is a substituted benzene derivative featuring a cyclopentyl ether (-O-cyclopentyl), methoxy (-OCH₃), and thiol (-SH) functional group. The compound’s structure combines steric bulk from the cyclopentyl moiety with the electron-donating effects of methoxy and the nucleophilic reactivity of the thiol group.

Properties

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

3-cyclopentyloxy-4-methoxybenzenethiol

InChI

InChI=1S/C12H16O2S/c1-13-11-7-6-10(15)8-12(11)14-9-4-2-3-5-9/h6-9,15H,2-5H2,1H3

InChI Key

GVNYEGMSYJDWNM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S)OC2CCCC2

Origin of Product

United States

Comparison with Similar Compounds

The following section compares 3-Cyclopentyloxy-4-methoxybenzenethiol with structurally related compounds, emphasizing substituent effects, synthesis, reactivity, and electronic properties.

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogs

Compound Name Substituents Functional Groups Key Features
This compound Cyclopentyloxy, methoxy Thiol (-SH) High nucleophilicity, steric bulk
4-(Benzyloxy)-3-phenethoxyphenol (C3) Benzyloxy, phenethoxy Phenol (-OH) Polar, hydrogen-bonding
3-Cyclopentyloxy-4-methoxybenzyl alcohol Cyclopentyloxy, methoxy Benzyl alcohol (-CH₂OH) Lower acidity than thiol
4-Butoxy-3-chloro-5-methoxybenzaldehyde Butoxy, chloro, methoxy Aldehyde (-CHO) Electron-withdrawing chloro
Key Observations:
  • Thiol vs. Alcohol/Phenol: The thiol group in the target compound confers higher acidity (pKa ~10) compared to alcohols (pKa ~15–19) and phenols (pKa ~10–12), enhancing its nucleophilic reactivity .
Key Observations:
  • The high yield (96%) for C3 synthesis highlights the efficiency of epoxidation followed by base-mediated hydrolysis . Similar methodologies may apply to the target compound, though steric effects from cyclopentyloxy could necessitate optimized conditions.
  • No synthesis data is provided for this compound, suggesting a gap in the literature.

Reactivity and Electronic Properties

Table 3: Reactivity and Computational Insights

Compound Name Reactivity Profile Computational Findings (e.g., HOMO-LUMO, Charges)
This compound Prone to oxidation (disulfide formation), nucleophilic substitutions Not available in evidence
Triazolone derivative () Electron density influenced by benzylideneamino and triazolone groups Mulliken charges show electron-withdrawing effects at triazolone ring
4-Butoxy-3-chloro-5-methoxybenzaldehyde Aldehyde group participates in condensation reactions Chloro substituent enhances electrophilicity
Key Observations:
  • The thiol group’s oxidation susceptibility contrasts with the stability of benzyl alcohol or phenol analogs .
Key Observations:
  • Thiols typically require careful handling due to toxicity and odor, whereas benzaldehyde derivatives with chloro groups may pose different risks (e.g., irritancy) .

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